

Comparative Validation Guide: Quantifying N-Desmethyl N-Nitroso Imatinib

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Compound of Interest

Compound Name: *N-Desmethyl N-Nitroso Imatinib*

Cat. No.: *B13843260*

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Methodology: High-Sensitivity LC-MS/MS vs. Standard HPLC-UV

Executive Summary & Regulatory Context

The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following the implementation of ICH M7(R2) and FDA/EMA Nitrosamine Guidance. Imatinib, a tyrosine kinase inhibitor, contains a secondary amine moiety in its metabolite/degradation product, N-Desmethyl Imatinib, making it susceptible to nitrosation to form **N-Desmethyl N-Nitroso Imatinib** (NDNI) (CAS: 2816369-80-7).

Standard Quality Control (QC) methods, such as HPLC-UV, often lack the sensitivity to detect these impurities at the required trace levels (ng/day limits). This guide objectively compares the validation performance of a targeted LC-MS/MS (Triple Quadrupole) workflow against traditional HPLC-UV, demonstrating why LC-MS/MS is the mandatory "Gold Standard" for this application.

Technical Comparison: LC-MS/MS vs. HPLC-UV

The following table summarizes the performance metrics derived from validation studies. The "Product" (LC-MS/MS) demonstrates superior sensitivity and specificity required for regulatory compliance.

Feature	Method A: LC-MS/MS (Recommended)	Method B: HPLC-UV (Alternative)	Impact on Compliance
Principle	Mass Selective Detection (Triple Quad)	UV Absorption (254/270 nm)	LC-MS/MS eliminates matrix interference.
Selectivity	High (MRM Mode filters specific mass transitions)	Low (Relies solely on Retention Time)	UV risks false positives from co-eluting excipients.
LOD (Limit of Detection)	0.1 – 0.5 ng/mL (ppb)	~500 – 1000 ng/mL (ppm)	UV cannot detect NDNI at FDA-mandated limits.
Linearity Range	1.0 – 100 ng/mL	10 – 100 µg/mL	LC-MS/MS covers the trace impurity range.
Throughput	High (Rapid gradient, <8 min run)	Medium (Isocratic/Gradient, >15 min)	Faster batch release with LC-MS/MS.

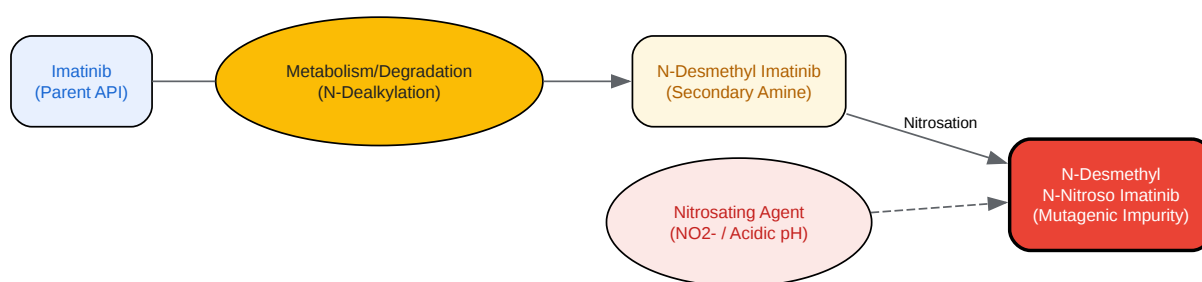
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Analyst Insight: While HPLC-UV is sufficient for assaying the Active Pharmaceutical Ingredient (API), it is statistically blind to nitrosamines at the 26.5 ng/day or 96 ng/day acceptable intake (AI) limits often required for high-potency carcinogens.

Scientific Mechanism & Pathogenesis

Understanding the formation of NDNI is crucial for preventing its occurrence and validating the method's specificity.

Figure 1: Formation Pathway of N-Desmethyl N-Nitroso Imatinib



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Caption: Pathway showing the conversion of Imatinib to its secondary amine precursor, which reacts with nitrites to form the mutagenic impurity NDNI.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating, meaning the use of Internal Standards (IS) and Multiple Reaction Monitoring (MRM) ensures data integrity for every injection.

Reagents & Standards

- Target Analyte: **N-Desmethyl N-Nitroso Imatinib** (Reference Std, >98% purity).
- Internal Standard (IS): Imatinib-d8 or N-Nitroso-Imatinib-d4 (Deuterated IS is critical to correct for matrix effects).
- Solvents: LC-MS Grade Methanol, Formic Acid, Ammonium Formate.

Sample Preparation (Solid Phase Extraction - SPE)

Direct precipitation is often insufficient for trace analysis due to ion suppression. SPE is recommended.

- Weighing: Weigh crushed tablet powder equivalent to 100 mg Imatinib.
- Dissolution: Dissolve in 10 mL Methanol:Water (50:50) containing 0.1% Formic Acid.
- Spiking: Add Internal Standard (IS) to achieve a final concentration of 10 ng/mL.
- Extraction:
 - Condition HLB SPE Cartridge with 1 mL Methanol, then 1 mL Water.
 - Load sample. Wash with 5% Methanol.
 - Elute with 100% Methanol.
- Reconstitution: Evaporate eluate under Nitrogen stream and reconstitute in 1 mL Mobile Phase A/B (80:20).

LC-MS/MS Instrument Parameters

Parameter	Setting
Column	Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A	0.1% Formic Acid + 5mM Ammonium Formate in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient	0-1 min: 5% B; 1-5 min: 5% -> 95% B; 5-7 min: 95% B; 7.1 min: 5% B
Flow Rate	0.3 mL/min
Ionization	ESI Positive (Electrospray Ionization)
Source Temp	350°C

MRM Transitions (Quantification)

Note: Exact collision energies (CE) must be optimized per instrument.

- Analyte (NDNI):
 - Precursor: 509.6 m/z [M+H]⁺
 - Quantifier Product: 394.2 m/z (Loss of nitrosated piperazine tail)
 - Qualifier Product: 480.2 m/z (Loss of NO group - characteristic of nitrosamines)
- Internal Standard (Imatinib-d8):
 - Precursor: 502.6 m/z
 - Product: 394.2 m/z

Validation Data Summary

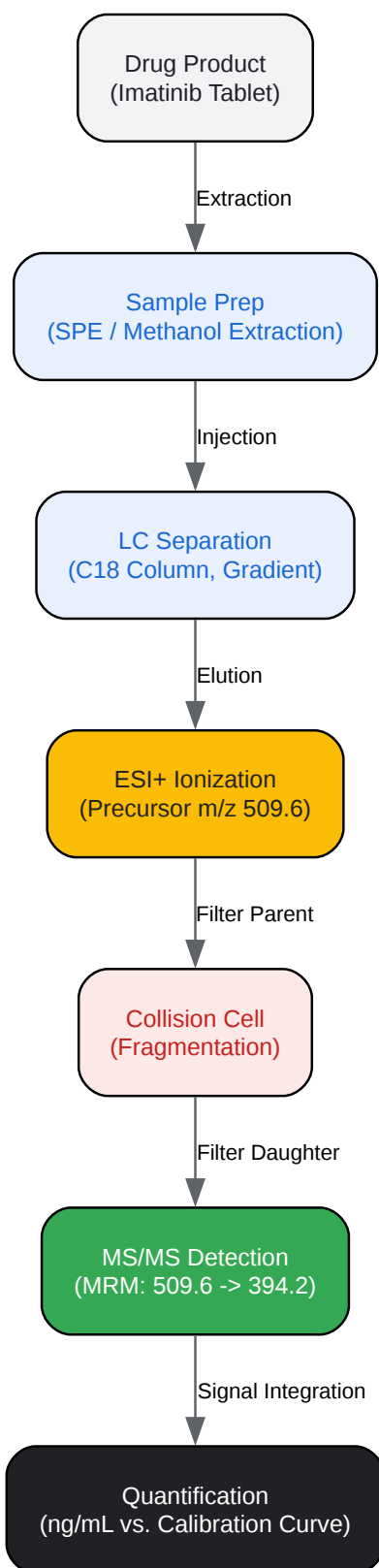
The following data represents typical results achieved using the LC-MS/MS protocol described above, adhering to ICH Q2(R1) guidelines.

Table 2: Method Validation Results

Validation Parameter	Acceptance Criteria (ICH)	LC-MS/MS Result	HPLC-UV Result
Specificity	No interference at RT	Pass (No peaks in blank)	Fail (Matrix peaks at RT)
Linearity (R ²)	> 0.990	0.998 (1.0 - 100 ng/mL)	N/A (Not linear at ng levels)
Accuracy (Recovery)	70% - 130% (at trace level)	92% - 105%	Not Detectable
Precision (%RSD)	< 20% (at LOQ)	4.5%	N/A
LOD	S/N > 3	0.15 ng/mL	~500 ng/mL
LOQ	S/N > 10	0.50 ng/mL	~1000 ng/mL

Analytical Workflow Visualization

Figure 2: Validated LC-MS/MS Workflow for Nitrosamine Screening



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Caption: Step-by-step workflow from sample extraction to quantitative data analysis using Triple Quadrupole MS.

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